1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
This compound features a piperazine core substituted at the 4-position with a benzenesulfonyl group bearing bromo (5-position), methoxy (2-position), and methyl (4-position) substituents.
Properties
IUPAC Name |
1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHDZXOIKDTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Piperazine Substitution: The brominated intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.
Acylation: Finally, the piperazine derivative is acylated with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Conversion to hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in the development of central nervous system agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural rigidity and proper orientation for binding. The bromine atom may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Physicochemical and Analytical Data
- Melting Points : Derivatives with bulky substituents (e.g., QD17, 180.6–183.4°C) exhibit higher melting points than less-substituted analogs, suggesting the target compound may melt above 150°C .
- Purity : UPLC/MS data for analogs (98–100% purity) indicate robust synthetic protocols applicable to the target compound .
Biological Activity
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, with the CAS number 940989-56-0, is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the sulfonyl group and brominated aromatic ring, contribute to its interaction with various biological targets.
Chemical Structure
The compound's molecular structure can be represented as follows:
This structure includes:
- A piperazine ring
- A sulfonyl group
- A brominated methoxy-substituted aromatic moiety
The biological activity of this compound primarily involves its role as an inhibitor of specific molecular targets. It is believed to modulate signaling pathways related to cell growth and survival, making it a candidate for therapeutic applications in cancer and autoimmune diseases. The compound's mechanism may involve:
- Binding to target proteins : Interfering with their normal function.
- Modulation of signaling pathways : Affecting processes such as apoptosis and proliferation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preclinical studies suggest that this compound has potential anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in animal models.
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter systems, particularly:
- Dopamine receptors : Studies indicate that it may act as a modulator at dopamine receptors, potentially influencing mood and behavior.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
One study focused on the compound's effect on breast cancer cells, demonstrating that treatment with this compound led to:
- Increased levels of pro-apoptotic markers.
- Decreased expression of anti-apoptotic proteins.
This suggests a targeted mechanism where the compound selectively induces cell death in malignant cells while sparing normal cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue permeability due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
Q & A
Q. What are the key steps and challenges in synthesizing 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine and benzenesulfonyl moieties. A common approach includes:
Sulfonation : Reacting 5-bromo-2-methoxy-4-methylbenzene with chlorosulfonic acid to generate the sulfonyl chloride intermediate.
Piperazine Coupling : Condensing the sulfonyl chloride with 1-acetylpiperazine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Key challenges include controlling regioselectivity during sulfonation and avoiding side reactions in moisture-sensitive steps .
Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the integration of aromatic protons (6.8–7.2 ppm), methoxy groups (3.8–4.0 ppm), and acetyl signals (2.1–2.3 ppm).
- Mass Spectrometry (HRMS) : Validates the molecular ion peak ([M+H], expected m/z ≈ 430–435).
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond angles and torsional strain in the sulfonyl-piperazine linkage. Cross-referencing with databases (e.g., Cambridge Structural Database) ensures structural fidelity .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s receptor-binding affinity in different assays?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or purity issues. A systematic approach includes:
Purity Validation : Re-analyze the compound via HPLC (C18 column, gradient elution) to rule out degradation products .
Assay Standardization : Compare results across orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) under identical buffer conditions.
Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., serotonin or dopamine receptors), identifying steric clashes or solvent effects that may explain variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining sulfonyl-piperazine pharmacophore integrity.
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can identify metabolic hotspots.
- Prodrug Design : Mask the acetyl group as an ester pro-moiety to enhance bioavailability, as demonstrated in related piperazine derivatives .
Q. How can crystallographic data inform structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Torsional Analysis : X-ray structures reveal rotational flexibility of the sulfonyl-piperazine bond. Derivatives with restricted rotation (e.g., via methyl substitution) may enhance binding entropy.
- Electrostatic Mapping : SHELXL-refined structures highlight electron-deficient regions (sulfonyl group) as potential hydrogen bond acceptors. Introducing electron-donating groups (e.g., -NH) on the benzene ring could modulate receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
